molecular formula C17H26BNO3 B7957993 N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957993
M. Wt: 303.2 g/mol
InChI Key: ZNBWACVGAQHNLR-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a chemical compound with the molecular formula C16H24BNO3. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which is crucial for its reactivity.

Properties

IUPAC Name

N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-15(2,3)19-14(20)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBWACVGAQHNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-bromo-N-tert-butylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily undergoes cross-coupling reactions , particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Palladium catalyst: Often palladium(II) acetate or palladium(0) complexes.

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate.

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

    Temperature: Typically 80-100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in the synthesis of complex molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to facilitate the formation of biaryl structures makes it a key reagent in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic compounds makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism by which N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura reaction. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: N-tert-Butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific structure, which includes a tert-butyl group and a benzamide moiety. This structure provides distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it a valuable reagent in organic synthesis.

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